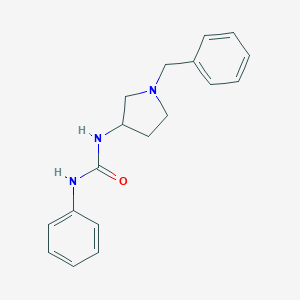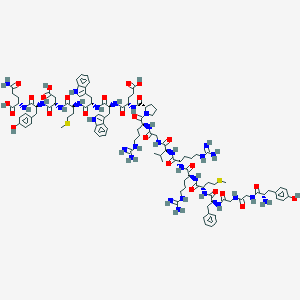
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH, also known as YGGFMRRVGRPEWWMYDQ-OH, is a peptide that has been of great interest to the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH varies depending on the application. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the ERK1/2 signaling pathway, leading to neuroprotection and improved cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs by identifying its binding sites and designing analogs with improved pharmacological properties.
生化学的および生理学的効果
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to have various biochemical and physiological effects depending on the application. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to increase the expression of BDNF and activate the ERK1/2 signaling pathway, leading to neuroprotection and improved cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs with improved pharmacological properties.
実験室実験の利点と制限
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has several advantages and limitations for lab experiments. Its advantages include its stability, solubility, and ease of synthesis. Its limitations include its high cost, low yield, and limited availability.
将来の方向性
There are several future directions for the study of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH. These include the development of new analogs with improved pharmacological properties, the identification of new binding sites, and the investigation of its potential applications in other fields such as immunology and infectious diseases.
In conclusion, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been of great interest to the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH and its analogs in various fields.
合成法
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while SPPS involves the coupling of amino acids in solution followed by purification. Both methods have been used to synthesize H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH successfully.
科学的研究の応用
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs.
特性
CAS番号 |
105284-56-8 |
|---|---|
製品名 |
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH |
分子式 |
C107H148N30O26S2 |
分子量 |
2334.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H148N30O26S2/c1-57(2)89(136-95(153)71(23-13-41-117-106(112)113)127-91(149)70(22-12-40-116-105(110)111)126-93(151)73(38-44-164-3)128-96(154)77(47-58-16-6-5-7-17-58)125-85(142)55-121-84(141)54-122-90(148)67(108)46-59-26-30-63(138)31-27-59)102(160)123-56-86(143)124-75(24-14-42-118-107(114)115)103(161)137-43-15-25-82(137)101(159)130-72(35-37-87(144)145)92(150)133-80(50-62-53-120-69-21-11-9-19-66(62)69)99(157)134-79(49-61-52-119-68-20-10-8-18-65(61)68)98(156)129-74(39-45-165-4)94(152)135-81(51-88(146)147)100(158)132-78(48-60-28-32-64(139)33-29-60)97(155)131-76(104(162)163)34-36-83(109)140/h5-11,16-21,26-33,52-53,57,67,70-82,89,119-120,138-139H,12-15,22-25,34-51,54-56,108H2,1-4H3,(H2,109,140)(H,121,141)(H,122,148)(H,123,160)(H,124,143)(H,125,142)(H,126,151)(H,127,149)(H,128,154)(H,129,156)(H,130,159)(H,131,155)(H,132,158)(H,133,150)(H,134,157)(H,135,152)(H,136,153)(H,144,145)(H,146,147)(H,162,163)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,89-/m0/s1 |
InChIキー |
YMHAUPSDCBEJRV-URSQAKDCSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N |
その他のCAS番号 |
105284-56-8 |
配列 |
YGGFMRRVGRPEWWMDYQ |
同義語 |
BAM 18 BAM 18P BAM-18P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



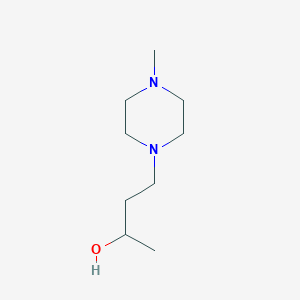






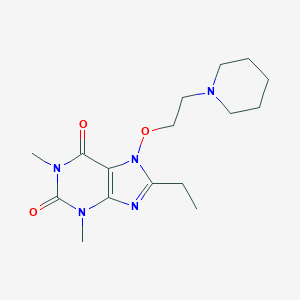
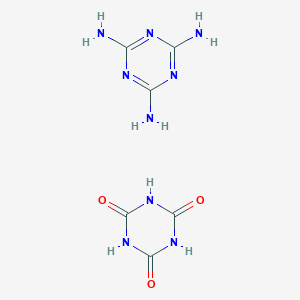
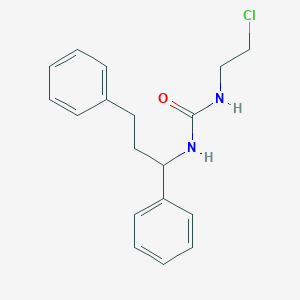

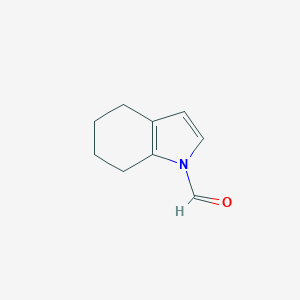
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
